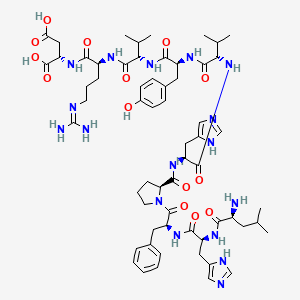
1,5-Dibromo-2-chloro-3-fluorobenzene
Overview
Description
1,5-Dibromo-2-chloro-3-fluorobenzene (DCFB) is a halogenated aromatic compound that is widely used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. DCFB has a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry.
Scientific Research Applications
Organic Synthesis
1,5-Dibromo-2-chloro-3-fluorobenzene can be used as a building block in organic synthesis . It can be used to construct a wide variety of organic compounds, contributing to the diversity and complexity of chemical structures.
Material Science
In the field of material science, this compound can be used in the synthesis of new materials . Its unique structure can contribute to the properties of the resulting materials.
Chemical Synthesis
This compound can be used in various chemical synthesis processes . Its halogen atoms (bromine, chlorine, and fluorine) can participate in various reactions, making it a versatile reagent.
Chromatography
In chromatography, 1,5-Dibromo-2-chloro-3-fluorobenzene can potentially be used as a standard or a tracer due to its unique retention time .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference standard . Its unique spectral characteristics can be used for identification and quantification of other compounds.
Pharmaceutical Research
In pharmaceutical research, 1,5-Dibromo-2-chloro-3-fluorobenzene can be used as a building block in the synthesis of potential drug candidates . Its halogen atoms can form strong, directional bonds with proteins, potentially influencing the biological activity of the resulting compounds.
properties
IUPAC Name |
1,5-dibromo-2-chloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-4(8)6(9)5(10)2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJXIIFHUQBLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369282 | |
| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2-chloro-3-fluorobenzene | |
CAS RN |
202925-04-0 | |
| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202925-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Dibromo-2-chloro-3-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


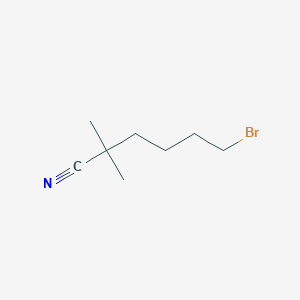
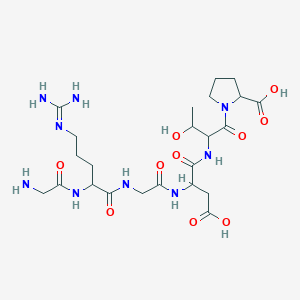
![4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane](/img/structure/B1587145.png)

![4-[Amino(phenyl)methyl]phenol](/img/structure/B1587150.png)

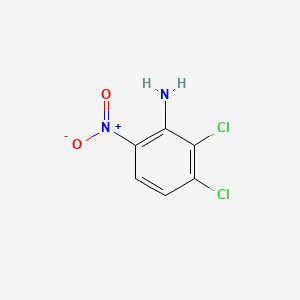


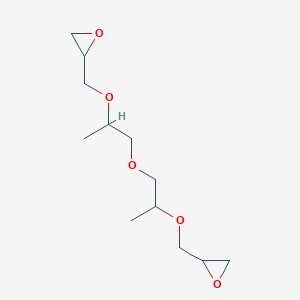
![2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethanethiol](/img/structure/B1587163.png)

